molecular formula C20H23ClN2O2 B11115807 N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide

Cat. No.: B11115807
M. Wt: 358.9 g/mol
InChI Key: WPHPGXPLARNKGP-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide is a complex organic compound that features a benzamide core with a morpholine ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide typically involves multiple steps. One common method includes the reaction of 2-chlorophenylacetonitrile with morpholine under basic conditions to form the intermediate, which is then reacted with 3-methylbenzoyl chloride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide is unique due to its specific structural features, such as the combination of a morpholine ring and a chlorophenyl group

Properties

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-3-methylbenzamide

InChI

InChI=1S/C20H23ClN2O2/c1-15-5-4-6-16(13-15)20(24)22-14-19(23-9-11-25-12-10-23)17-7-2-3-8-18(17)21/h2-8,13,19H,9-12,14H2,1H3,(H,22,24)

InChI Key

WPHPGXPLARNKGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3

Origin of Product

United States

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